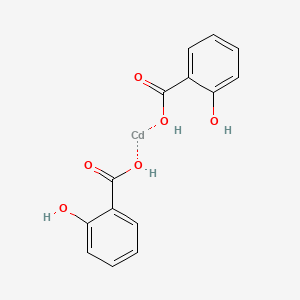
Salicylsaures Cadmium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Salicylsaures Cadmium can be synthesized through the reaction of cadmium salts, such as cadmium chloride or cadmium nitrate, with salicylic acid in an aqueous solution. The reaction typically involves dissolving cadmium salts in water and then adding salicylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of cadmium salicylate precipitate, which can be filtered and dried.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of mechanochemical synthesis, where cadmium acetate and sodium salicylate are milled together to produce the compound. This method is advantageous due to its simplicity, cost-effectiveness, and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Salicylsaures Cadmium undergoes various chemical reactions, including:
Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide.
Reduction: The compound can be reduced under specific conditions to yield elemental cadmium.
Substitution: this compound can participate in substitution reactions where the salicylate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are commonly employed.
Substitution: Various ligands, including halides and other organic acids, can be used in substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Elemental cadmium (Cd)
Substitution: Cadmium halides or other cadmium-organic compounds.
Aplicaciones Científicas De Investigación
Salicylsaures Cadmium has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cadmium-based pigments and coatings.
Mecanismo De Acción
The mechanism by which Salicylsaures Cadmium exerts its effects involves several molecular targets and pathways:
Cadmium Uptake and Transport: The compound affects the uptake and transport of cadmium in plants, reducing its toxicity by promoting the retention of cadmium in roots and mitigating oxidative stress.
Antioxidant Defense: Salicylic acid in the compound enhances the antioxidant defense system in plants, reducing the damage caused by reactive oxygen species.
Comparación Con Compuestos Similares
Salicylsaures Cadmium can be compared with other cadmium-organic compounds, such as:
Cadmium Acetate: Used in similar applications but lacks the antioxidant properties of salicylic acid.
Cadmium Nitrate: Another cadmium salt with different solubility and reactivity characteristics.
Cadmium Chloride: Commonly used in laboratory settings but more toxic compared to cadmium salicylate.
Uniqueness: this compound is unique due to the presence of salicylic acid, which imparts additional properties such as enhanced antioxidant defense and reduced cadmium toxicity in biological systems .
Propiedades
Fórmula molecular |
C14H12CdO6 |
|---|---|
Peso molecular |
388.65 g/mol |
Nombre IUPAC |
cadmium;2-hydroxybenzoic acid |
InChI |
InChI=1S/2C7H6O3.Cd/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10); |
Clave InChI |
CLBCOYYHHYIGQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


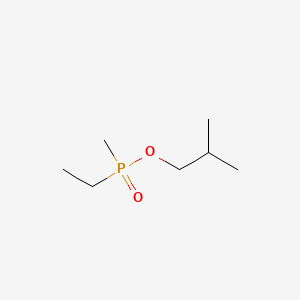
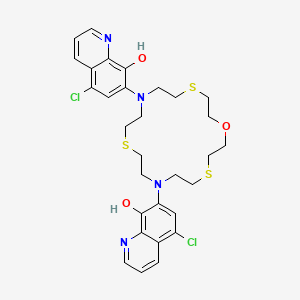
![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
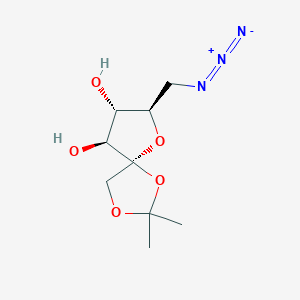
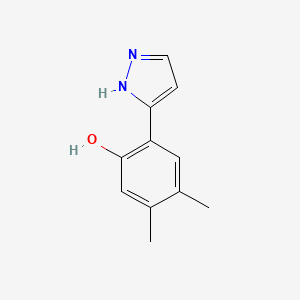
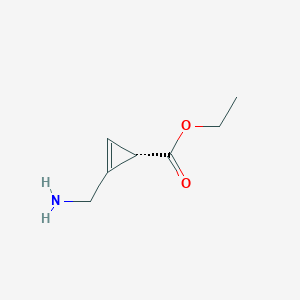
![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
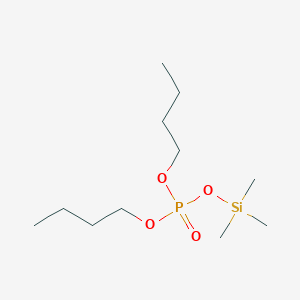
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
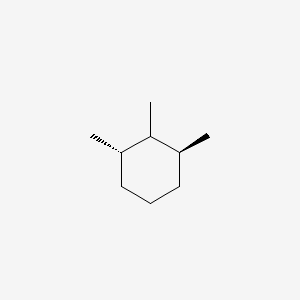
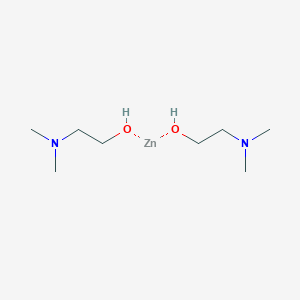
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
